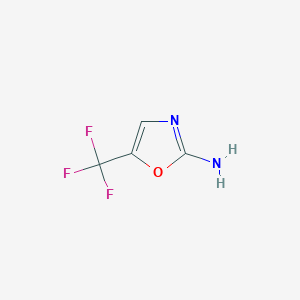

5-(Trifluoromethyl)-1,3-oxazol-2-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(trifluoromethyl)-1,3-oxazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3F3N2O/c5-4(6,7)2-1-9-3(8)10-2/h1H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUSMDDBAOJWGMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=N1)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50620252 | |

| Record name | 5-(Trifluoromethyl)-1,3-oxazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50620252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

714972-00-6 | |

| Record name | 5-(Trifluoromethyl)-1,3-oxazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50620252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-5-(trifluoromethyl)-1,3-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Importance of the Trifluoromethyl-Oxazole Scaffold

An In-depth Technical Guide to 5-(Trifluoromethyl)-1,3-oxazol-2-amine: Properties, Synthesis, and Applications

Executive Summary: this compound is a fluorinated heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. The incorporation of the trifluoromethyl (CF₃) group onto the oxazole scaffold imparts unique chemical and biological properties, including enhanced metabolic stability, increased lipophilicity, and altered receptor binding affinities. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the compound's physicochemical properties, a proposed synthetic pathway with step-by-step protocols, its characteristic analytical profile, chemical reactivity, and documented applications as a key intermediate in the synthesis of bioactive molecules.

In modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a cornerstone of molecular design. The trifluoromethyl group, in particular, is a privileged moiety used to fine-tune the physicochemical and pharmacological profiles of bioactive compounds. When combined with a robust heterocyclic system like the 2-amino-1,3-oxazole ring, it creates a versatile scaffold with significant potential. The electron-withdrawing nature of the CF₃ group profoundly influences the electronic distribution within the oxazole ring, modulating the basicity of the exocyclic amine and influencing the molecule's interaction with biological targets.[1] This unique combination of features makes this compound a valuable starting material for creating novel chemical entities with improved drug-like properties.[2]

Physicochemical and Structural Properties

The fundamental properties of this compound (CAS: 714972-00-6) are summarized below. These data are essential for reaction planning, purification, and formulation development.

| Property | Value | Source(s) |

| CAS Number | 714972-00-6 | [3][4][5] |

| Molecular Formula | C₄H₃F₃N₂O | [3][4] |

| Molecular Weight | 152.07 g/mol | [3][4] |

| IUPAC Name | This compound | [4][5] |

| Synonyms | 2-Amino-5-(trifluoromethyl)oxazole | [4][5] |

| Calculated XLogP3 | 0.9 | [4] |

| Boiling Point | 183.4 °C (at 760 mmHg) | [NA] |

| Density | ~1.5 g/cm³ | [NA] |

| Appearance | White to off-white solid (typical) | [NA] |

Proposed Synthesis and Purification Protocol

While multiple strategies exist for the synthesis of trifluoromethylated oxazoles, a common and effective approach involves the cyclization of a suitable precursor containing the trifluoromethyl group.[6] The following protocol is a proposed method based on established chemical principles for oxazole formation, utilizing a fluorinated building block.

Causality of Experimental Design: The synthesis of a 2-amino-oxazole ring is classically achieved via the reaction of an α-haloketone with urea or cyanamide. This protocol adapts that logic by starting with 3-bromo-1,1,1-trifluoroacetone, a commercially available α-haloketone that already contains the required trifluoromethyl group. Cyanamide is chosen as the nitrogen source for the 2-amino group due to its high reactivity and efficiency in forming the desired aminocyclic system. The solvent, isopropanol, is selected for its ability to dissolve the reactants and its appropriate boiling point for the reaction temperature. The addition of a non-nucleophilic base like sodium bicarbonate is crucial to neutralize the HBr generated during the cyclization, preventing side reactions and promoting the desired ring closure.

Caption: Proposed workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Reactor Setup: Equip a 1 L jacketed glass reactor with a mechanical stirrer, reflux condenser, and a temperature probe. Ensure the system is clean, dry, and purged with nitrogen gas.

-

Charging Reagents: To the reactor, add isopropanol (500 mL). With stirring, add cyanamide (1.0 eq) and sodium bicarbonate (1.2 eq).

-

Substrate Addition: Slowly add 3-bromo-1,1,1-trifluoroacetone (1.0 eq) to the stirred suspension. A mild exotherm may be observed.

-

Reaction: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 6-8 hours.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting bromoketone is consumed.

-

Workup: Cool the mixture to room temperature. Filter the suspension to remove the inorganic salts (NaBr and excess NaHCO₃). Wash the filter cake with a small amount of fresh isopropanol.

-

Concentration: Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 50% ethyl acetate).

-

Isolation and Drying: Combine the pure fractions, concentrate under reduced pressure, and dry the resulting solid in a vacuum oven at 40 °C to a constant weight.

Spectroscopic and Analytical Profile

Accurate characterization is critical for confirming the structure and purity of the final compound. The following is a predicted analytical profile based on the known effects of the trifluoromethyl group and the oxazole ring system.

| Technique | Predicted Observations and Rationale |

| ¹H NMR | A broad singlet for the -NH₂ protons (typically δ 5.0-6.0 ppm, solvent dependent). A singlet for the C4-H proton of the oxazole ring (typically δ 6.5-7.5 ppm). The downfield shift is due to the aromatic nature of the ring and the influence of the adjacent oxygen atom. |

| ¹³C NMR | C2 (Amine-bearing): ~158-162 ppm. C5 (CF₃-bearing): ~135-140 ppm, expected to be a quartet (q) with a large coupling constant (¹JCF ≈ 270 Hz) due to the attached CF₃ group. C4: ~115-120 ppm, may show a smaller quartet coupling (²JCF) to the CF₃ group. CF₃: ~118-122 ppm, also a quartet (q) with a very large ¹JCF coupling constant. |

| ¹⁹F NMR | A sharp singlet around δ -60 to -70 ppm (relative to CFCl₃), which is a characteristic chemical shift for a CF₃ group attached to an sp²-hybridized carbon on a heterocyclic ring.[6] |

| IR Spectroscopy | N-H stretch: Two characteristic medium-to-sharp bands in the 3300-3450 cm⁻¹ region. C=N stretch (ring): A strong band around 1640-1680 cm⁻¹. C-F stretch: Very strong, broad absorptions in the 1100-1300 cm⁻¹ region. |

| Mass Spec (ESI+) | Expected [M+H]⁺ ion at m/z = 153.027. |

Chemical Reactivity and Derivatization Potential

The reactivity of this compound is dominated by two key features: the nucleophilic exocyclic amino group and the electron-deficient oxazole ring.

-

Amino Group Reactivity: The 2-amino group is the primary site for derivatization. However, its nucleophilicity is significantly attenuated by the strong electron-withdrawing effect of the trifluoromethyl group, which is transmitted through the oxazole π-system. Consequently, reactions like acylation, sulfonylation, or alkylation may require more forcing conditions (e.g., stronger bases, higher temperatures) compared to non-fluorinated analogues.

-

Ring Stability: The oxazole ring is generally stable but can be susceptible to hydrolysis under strong acidic or basic conditions. The electron-deficient nature imparted by the CF₃ group enhances its stability towards electrophilic attack but may render it more susceptible to nucleophilic aromatic substitution under specific conditions, although this is generally difficult on an oxazole ring.

Caption: Potential derivatization reactions targeting the 2-amino group.

Applications in Medicinal Chemistry and Drug Discovery

This compound serves as a crucial intermediate for synthesizing more complex molecules with therapeutic potential. Its structural analogue, 5-(trifluoromethyl)-2-thiazolamine, is a well-established building block in numerous pharmaceuticals.[7] A search of patent literature reveals the use of the this compound core in the development of various therapeutic agents.

-

Kinase Inhibitors: The scaffold can be elaborated to target the ATP-binding site of various kinases, which are implicated in cancer and inflammatory diseases. The amino group provides a convenient handle for introducing side chains that can form key hydrogen bonds within the target protein.

-

Carbonic Anhydrase Inhibitors: Derivatives of related trifluoromethyl-oxazole sulfonamides have been investigated as potent inhibitors of carbonic anhydrase, an enzyme class relevant for treating glaucoma.[8]

-

Antimicrobial and Antiproliferative Agents: The broader class of 2-aminooxazoles has demonstrated significant antimicrobial and anticancer activities, suggesting that derivatives of this specific compound could be valuable leads in these areas. [NA]

Patents available for chemical structures related to this compound can be explored through resources like WIPO PATENTSCOPE, confirming its utility in proprietary drug discovery programs.[5]

Safety, Handling, and Storage

As a laboratory chemical, this compound requires careful handling.

-

Hazards: The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). [NA]

-

Precautions: Handle in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid breathing dust.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place. For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C is recommended.[7]

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scienceopen.com [scienceopen.com]

- 4. rsc.org [rsc.org]

- 5. This compound | C4H3F3N2O | CID 21928627 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 5-(Trifluoromethyl)-1,3-oxazol-2-amine: A Privileged Scaffold in Modern Drug Discovery

Abstract

The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern medicinal chemistry. The trifluoromethyl group, in particular, is prized for its ability to modulate a compound's metabolic stability, lipophilicity, and binding affinity. When coupled with the oxazole scaffold, a heterocyclic motif present in numerous natural products and approved drugs, the resulting 5-(trifluoromethyl)-1,3-oxazol-2-amine emerges as a highly valuable and versatile building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, and its burgeoning role in drug discovery, with a particular focus on its application in the development of kinase inhibitors.

Chemical Identity and Nomenclature

The unambiguous identification of a chemical entity is paramount for scientific communication and reproducibility. This section details the IUPAC name, synonyms, and key identifiers for this compound.

IUPAC Name

The systematically generated and internationally recognized IUPAC name for this compound is This compound [1].

Synonyms and Common Names

In scientific literature and commercial catalogs, this compound is frequently referred to by several synonyms. Being aware of these is crucial for comprehensive literature searches. Common synonyms include:

-

2-Amino-5-(trifluoromethyl)oxazole[1]

-

5-Trifluoromethyl-oxazol-2-ylamine[1]

-

5-(Trifluoromethyl)oxazol-2-amine[1]

-

2-Amino-5-(trifluoromethyl)-1,3-oxazole[1]

Key Identifiers

For precise database searching and material acquisition, the following identifiers are essential:

| Identifier | Value | Source |

| CAS Number | 714972-00-6 | [2] |

| PubChem CID | 21928627 | [1] |

| Molecular Formula | C₄H₃F₃N₂O | [2] |

| Molecular Weight | 152.07 g/mol | [1][2] |

| InChI Key | OUSMDDBAOJWGMN-UHFFFAOYSA-N | [1] |

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis and biological assays.

Computed Physicochemical Properties

The following table summarizes key computed physicochemical properties of this compound, which are valuable for predicting its behavior in various solvent systems and its potential as a drug candidate.

| Property | Value | Source |

| XLogP3 | 0.9 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 0 | [1] |

| Exact Mass | 152.01974721 Da | [1] |

| Topological Polar Surface Area | 52.1 Ų | [1] |

Spectroscopic Characterization

-

¹H NMR: The spectrum is expected to be relatively simple, showing a signal for the oxazole ring proton and a broad signal for the amine protons.

-

¹³C NMR: Key signals would include those for the carbons of the oxazole ring, with the carbon attached to the trifluoromethyl group exhibiting a characteristic quartet due to C-F coupling.

-

¹⁹F NMR: A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group is expected. The chemical shift of this signal is a sensitive probe of the electronic environment of the CF₃ group. For instance, the ¹⁹F NMR spectrum of N-benzyl-N-(trifluoromethyl)aniline shows a signal at -57.38 ppm[3].

Synthesis Strategies

The synthesis of trifluoromethylated oxazoles is an active area of research. While a specific, detailed experimental protocol for this compound is not widely published, its synthesis can be approached through established methods for oxazole formation, utilizing fluorinated building blocks.

One general and powerful method for oxazole synthesis is the van Leusen reaction , which involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC). The adaptation of this reaction using a trifluoromethylated aldehyde would be a logical approach to the synthesis of the target molecule.

Another relevant strategy is the PIFA-mediated cyclization . This method involves the treatment of β-monosubstituted enamines with phenyliodine bis(trifluoroacetate) (PIFA), where the trifluoromethyl group from the PIFA reagent is incorporated into the oxazole product[3].

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is of significant interest to medicinal chemists due to the synergistic combination of the properties of the oxazole ring and the trifluoromethyl group.

The Role of the Trifluoromethyl Group

The trifluoromethyl group is a bioisostere of the methyl group but with vastly different electronic properties. Its high electronegativity and lipophilicity can lead to:

-

Enhanced Metabolic Stability: The C-F bond is significantly stronger than the C-H bond, making the trifluoromethyl group resistant to oxidative metabolism.

-

Increased Lipophilicity: This can improve a molecule's ability to cross cell membranes.

-

Modulation of pKa: The electron-withdrawing nature of the trifluoromethyl group can alter the acidity or basicity of nearby functional groups, which can be crucial for target binding.

The Privileged Oxazole Scaffold

The 1,3-oxazole ring is a common feature in a wide range of biologically active natural products and synthetic drugs. It can participate in hydrogen bonding and other non-covalent interactions within protein binding pockets.

A Key Building Block for Kinase Inhibitors

A particularly promising application of trifluoromethyl-substituted heterocycles is in the development of protein kinase inhibitors. For example, derivatives of 5-(trifluoromethyl)-2-aminopyrimidine have been identified as potent dual inhibitors of FMS-like tyrosine kinase 3 (FLT3) and Checkpoint Kinase 1 (CHK1), both of which are important targets in cancer therapy.

Experimental Protocols: A Focus on FLT3 Kinase Inhibition

Given the interest in trifluoromethylated heterocycles as kinase inhibitors, this section provides a representative experimental workflow for evaluating a compound's inhibitory activity against FLT3, a key target in acute myeloid leukemia (AML).

In Vitro FLT3 Kinase Assay (Luminescence-Based)

This assay quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to the kinase activity.

Materials:

-

Recombinant human FLT3 (wild-type or mutant)

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

ATP

-

Suitable kinase substrate

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Test compound (e.g., a derivative of this compound) dissolved in DMSO

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in kinase buffer.

-

Reaction Setup: In a 384-well plate, add the FLT3 enzyme, the substrate, and the test compound dilution.

-

Initiation: Start the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

ADP Detection:

-

Add ADP-Glo™ Reagent to deplete the remaining ATP. Incubate for 40 minutes.

-

Add Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

-

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Cellular Assay: Inhibition of FLT3 Phosphorylation

This assay determines the ability of a compound to inhibit the autophosphorylation of FLT3 in a cellular context.

Materials:

-

AML cell line with FLT3 mutation (e.g., MV4-11)

-

Cell culture medium and supplements

-

Test compound

-

Lysis buffer

-

Antibodies: anti-phospho-FLT3 and anti-total-FLT3

-

Western blotting or ELISA reagents

Procedure:

-

Cell Culture: Seed the AML cells in a multi-well plate and allow them to stabilize.

-

Treatment: Treat the cells with a serial dilution of the test compound for 1-4 hours.

-

Cell Lysis: Wash the cells with cold PBS and lyse them.

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

Detection:

-

Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with anti-phospho-FLT3 and anti-total-FLT3 antibodies.

-

ELISA: Use a sandwich ELISA format with a capture antibody for total FLT3 and a detection antibody for phospho-FLT3.

-

-

Data Analysis: Quantify the band intensities (Western blot) or the signal (ELISA). Normalize the phospho-FLT3 signal to the total FLT3 signal. Calculate the percent inhibition of phosphorylation relative to a DMSO control and determine the IC₅₀ value.

Visualization of Key Concepts

General Workflow for Kinase Inhibitor Screening

Caption: A generalized workflow for the screening and development of kinase inhibitors.

Simplified FLT3 Signaling Pathway

Caption: A simplified representation of the FLT3 signaling pathway and the point of intervention for an inhibitor.

Safety and Handling

This compound should be handled with appropriate precautions in a laboratory setting. Based on available data for similar compounds, it may cause skin irritation, serious eye irritation, and respiratory irritation.

Recommended Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

Wash hands thoroughly after handling.

Conclusion

This compound stands out as a building block of significant potential for the development of novel therapeutics. Its unique combination of a privileged heterocyclic scaffold and the advantageous properties of the trifluoromethyl group makes it an attractive starting point for the synthesis of diverse compound libraries. The exploration of its derivatives, particularly in the realm of kinase inhibition, is a promising avenue for the discovery of new treatments for cancer and other diseases. Further research into the synthesis and biological evaluation of this and related compounds is highly warranted.

References

An In-depth Technical Guide to 5-(Trifluoromethyl)-1,3-oxazol-2-amine: A Key Building Block in Modern Medicinal Chemistry

Abstract

This technical guide provides a comprehensive overview of 5-(Trifluoromethyl)-1,3-oxazol-2-amine, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. We will delve into its fundamental molecular and physical properties, explore the strategic importance of its structural motifs—the 2-aminooxazole core and the trifluoromethyl group—and discuss its role as a valuable building block in the synthesis of advanced therapeutic agents. While a specific, publicly documented synthesis protocol and detailed spectral characterization remain proprietary or unpublished, this guide synthesizes available data to establish the compound's scientific context and potential applications.

Core Molecular Profile

This compound is a small molecule characterized by a five-membered oxazole ring substituted with a trifluoromethyl group at the 5-position and an amine group at the 2-position. This specific arrangement of functional groups imparts a unique combination of chemical properties that are highly sought after in modern drug design.

Molecular Formula and Weight

The fundamental identity of this compound is defined by its chemical formula and molecular weight, which are critical for all quantitative aspects of its use in a laboratory setting.

-

Exact Mass: 152.01974721 Da[1]

Chemical Identifiers

For unambiguous identification in literature, patents, and chemical databases, the following identifiers are used:

| Identifier | Value | Source |

| CAS Number | 714972-00-6 | [1][3] |

| IUPAC Name | This compound | [1] |

| InChI Key | OUSMDDBAOJWGMN-UHFFFAOYSA-N | [1][2] |

| Synonyms | 2-Amino-5-(trifluoromethyl)oxazole, 5-(Trifluoromethyl)oxazol-2-ylamine | [1][2] |

Physicochemical Properties

The following table summarizes the key computed and experimentally available physical properties, which are essential for predicting its behavior in various solvent systems and reaction conditions.

| Property | Value | Notes |

| Density | 1.5±0.1 g/cm³ | Computed |

| Boiling Point | 183.4°C at 760 mmHg | Computed |

| Flash Point | 64.7±30.1 °C | Computed |

| XLogP3 | 0.9 | A measure of lipophilicity.[1] |

| Topological Polar Surface Area (TPSA) | 52.1 Ų | Influences membrane permeability.[1] |

Strategic Importance in Drug Discovery & Development

The structure of this compound is not a random assortment of atoms; it is a carefully orchestrated combination of two "privileged" chemical motifs that are frequently employed by medicinal chemists to enhance the druglike properties of a molecule.

The Trifluoromethyl (CF₃) Group: A Bioactive Powerhouse

The introduction of a trifluoromethyl group is a cornerstone strategy in modern medicinal chemistry.[4] Its unique electronic properties can profoundly and beneficially alter a parent molecule's profile:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a metabolically vulnerable methyl group or hydrogen atom with a CF₃ group can block oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability.[4]

-

Lipophilicity: The CF₃ group is highly lipophilic, which can enhance a compound's ability to cross cellular membranes and the blood-brain barrier. This is a critical factor for drugs targeting intracellular proteins or the central nervous system.[4]

-

Binding Affinity: The strong electronegativity of the fluorine atoms makes the CF₃ group a potent electron-withdrawing moiety. This can alter the pKa of nearby functional groups and enable unique, high-affinity interactions with protein targets, such as hydrogen bond acceptance or dipole-dipole interactions.[5]

The 2-Aminooxazole Scaffold: A Privileged Heterocycle

The 2-aminooxazole core is classified as a "privileged structure" in medicinal chemistry. This designation is given to molecular scaffolds that are capable of binding to multiple, diverse biological targets. The 2-amino-heterocycle motif is a versatile hydrogen bonding unit, capable of acting as both a donor (from the amine) and an acceptor (at the ring nitrogen and oxygen). This versatility has led to the discovery of 2-aminooxazole and related 2-aminothiazole derivatives with a wide range of biological activities, including:

-

Anticancer agents[6]

-

Antiviral and antimicrobial agents

-

Kinase inhibitors

The combination of these two motifs in this compound makes it a highly attractive starting material for building libraries of complex molecules with a high probability of biological activity.

Synthesis & Characterization Workflow

While a specific, detailed experimental protocol for the synthesis of this compound is not publicly available, this section outlines a generalized, logical workflow for its preparation and verification based on established organic chemistry principles for related heterocycles.

Conceptual Synthesis Pathway

The construction of a 2-amino-5-substituted oxazole typically involves the cyclization of a precursor containing the requisite atoms. A plausible synthetic strategy would involve the reaction of a trifluoromethyl-containing building block with a source of the "amino-C=N" fragment.

Caption: Generalized workflow for oxazole synthesis.

Causality in Synthesis Design: The choice of starting materials is dictated by the need to form the oxazole ring. An α-haloketone bearing a CF₃ group provides the C4, C5, and CF₃ fragments, while a reagent like cyanamide or urea provides the C2, N3, and 2-amino group components. The reaction would likely proceed via nucleophilic attack followed by intramolecular cyclization and dehydration to form the aromatic oxazole ring.

Protocol for Structural Verification (Self-Validating System)

Once synthesized, the identity and purity of the compound must be rigorously confirmed. This is achieved through a combination of spectroscopic and analytical techniques.

Experimental Protocol: Characterization Suite

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve ~5-10 mg of the purified product in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

¹H NMR: Acquire a proton NMR spectrum. The expected spectrum would show a singlet for the proton at the C4 position of the oxazole ring and a broad singlet for the -NH₂ protons.

-

¹³C NMR: Acquire a carbon NMR spectrum. Key signals would include two distinct carbons for the oxazole ring (C2, C4, and C5) and a characteristic quartet for the CF₃ carbon due to C-F coupling.

-

¹⁹F NMR: Acquire a fluorine NMR spectrum. A single, sharp singlet is expected, confirming the presence and electronic environment of the single CF₃ group.

-

-

Mass Spectrometry (MS):

-

Technique: Utilize High-Resolution Mass Spectrometry (HRMS) to confirm the elemental composition.

-

Procedure: Introduce a dilute solution of the sample into the mass spectrometer. The measured mass should correspond to the calculated exact mass of the protonated molecule [M+H]⁺ (C₄H₄F₃N₂O⁺) with high accuracy (<5 ppm error).

-

-

Infrared (IR) Spectroscopy:

-

Purpose: To identify key functional groups.

-

Expected Absorptions: Look for characteristic stretching frequencies for N-H bonds (amine), C=N and C=C bonds (oxazole ring), and strong C-F bonds (trifluoromethyl group).

-

Caption: A self-validating workflow for chemical characterization.

Conclusion and Future Outlook

This compound stands as a molecule of high potential for drug discovery. Its molecular formula (C₄H₃F₃N₂O) and weight (152.07 g/mol ) are well-established. The strategic combination of a metabolically robust, lipophilic trifluoromethyl group with the versatile, biologically active 2-aminooxazole scaffold makes it a prime candidate for use as a foundational building block in the synthesis of novel therapeutics. While detailed public data on its synthesis and specific biological applications are scarce, its structural attributes strongly suggest its utility in developing inhibitors for various enzyme classes and modulators for receptor targets. Future research leveraging this compound could lead to the discovery of new agents in oncology, infectious diseases, and beyond.

References

- 1. This compound | C4H3F3N2O | CID 21928627 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. scbt.com [scbt.com]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 5. N-Trifluoromethyl azoles: Recent additions to the medicinal chemist’s toolbox - American Chemical Society [acs.digitellinc.com]

- 6. researchgate.net [researchgate.net]

1H NMR and 13C NMR of 5-(Trifluoromethyl)-1,3-oxazol-2-amine

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 5-(Trifluoromethyl)-1,3-oxazol-2-amine

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of this compound. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical predictions, practical experimental considerations, and detailed spectral interpretation of this fluorinated heterocyclic compound. We explore the nuanced effects of the trifluoromethyl group and the oxazole ring on chemical shifts and coupling constants, present detailed protocols for robust data acquisition, and summarize the expected spectral data for clear interpretation.

Introduction: The Structural Significance of a Fluorinated Oxazole

This compound is a heterocyclic compound featuring a five-membered oxazole ring, a primary amine at the C2 position, and a trifluoromethyl (CF₃) group at the C5 position. The incorporation of fluorine, and particularly the CF₃ group, is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and lipophilicity of drug candidates. The oxazole scaffold is also a prevalent feature in numerous biologically active molecules.

Accurate structural elucidation is paramount in the synthesis and application of such compounds. NMR spectroscopy stands as the most powerful tool for this purpose, providing unambiguous information about the carbon-hydrogen framework and the electronic environment of the nuclei. This guide offers a detailed examination of the expected ¹H and ¹³C NMR spectra of the title compound, grounded in established principles and data from analogous structures.

Molecular Structure and Atom Numbering

For clarity throughout this guide, the following IUPAC-recommended numbering scheme for the oxazole ring will be used.

Trifluoromethylated Oxazoles: A Technical Guide to a Privileged Scaffold in Modern Drug Discovery

Abstract

The oxazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of compounds with diverse and potent biological activities.[1][2][3] When this versatile heterocycle is functionalized with a trifluoromethyl (CF3) group, its therapeutic potential is often dramatically enhanced. The unique physicochemical properties of the CF3 moiety—including high lipophilicity, metabolic stability, and strong electron-withdrawing character—can profoundly improve a molecule's pharmacokinetic and pharmacodynamic profile.[4][5][6] This technical guide provides an in-depth exploration of the synthesis, multifaceted biological activities, and therapeutic promise of trifluoromethylated oxazoles for researchers, medicinal chemists, and professionals in drug development. We will delve into their mechanisms of action in oncology, infectious diseases, and inflammatory conditions, supported by detailed experimental protocols and structure-activity relationship insights.

The Strategic Advantage of Trifluoromethylation in Drug Design

The incorporation of a trifluoromethyl (CF3) group is a well-established and powerful strategy in modern medicinal chemistry to optimize drug candidates.[4] Its utility stems from a unique combination of properties that can dramatically alter a parent molecule.

-

Enhanced Lipophilicity: The CF3 group significantly increases the lipophilicity of a molecule (Hansch π value of +0.88), which can improve its ability to cross cell membranes and the blood-brain barrier.[6] This is crucial for reaching intracellular targets or treating central nervous system disorders.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a metabolically vulnerable methyl group with a CF3 group can block oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability.[5][7]

-

Modulation of Basicity: As a potent electron-withdrawing group, the CF3 moiety can significantly lower the pKa of nearby basic functional groups, such as amines. This can be strategically used to reduce unwanted interactions with off-target receptors or to optimize absorption and distribution profiles.[4]

-

Improved Binding Affinity: The CF3 group can engage in unique, favorable interactions with biological targets, including dipole-dipole interactions and hydrogen bonds with backbone carbonyls or hydroxyl groups within a protein's active site, leading to enhanced potency.[4]

-

Bioisosterism: The CF3 group can act as a bioisostere for other chemical groups like isopropyl or tert-butyl, offering a different steric and electronic profile while maintaining a similar size, which can be advantageous for optimizing target binding.[5][7]

The following diagram illustrates the key molecular property enhancements afforded by the introduction of a trifluoromethyl group.

Caption: Key physicochemical property modifications induced by a CF3 group.

Biological Activities and Therapeutic Applications

Trifluoromethylated oxazoles have demonstrated significant therapeutic potential across several key disease areas. The synergy between the oxazole core and the CF3 group results in compounds with potent and often novel mechanisms of action.

Anticancer Activity

The most extensively documented activity of trifluoromethylated oxazoles is in oncology. The introduction of a CF3 group has been shown to dramatically boost cytotoxic effects.

Mechanism of Action: Trifluoromethylated oxazoles exert their anticancer effects through multiple mechanisms:

-

Induction of Reactive Oxygen Species (ROS): A primary mechanism involves the generation of ROS within cancer cells.[8] This surge in oxidative stress overwhelms the cell's antioxidant defenses, leading to DNA damage, mitochondrial dysfunction, and ultimately, programmed cell death (apoptosis).[9]

-

Targeted Enzyme Inhibition: Specific derivatives have been found to directly target and inhibit key cellular enzymes. For instance, the compound 5t, an oxazol-5-one derivative, was identified to target and inhibit Peroxiredoxin 1 (PRDX1), an antioxidant enzyme often overexpressed in cancer cells.[9][10] Inhibiting PRDX1 further sensitizes the cells to ROS-induced apoptosis.

-

Inhibition of Proliferation and Metastasis: These compounds effectively inhibit cancer cell proliferation, migration, and invasion, and can induce cell cycle arrest, preventing the growth and spread of tumors.[9][10][11]

The diagram below illustrates the ROS-mediated apoptotic pathway triggered by a representative trifluoromethylated oxazole.

Caption: ROS-mediated apoptotic pathway induced by CF3-oxazoles in cancer cells.

Quantitative Data Summary: The potency of these compounds is evident from their low micromolar IC50 values against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Key Finding | Reference |

| 2g | MCF-7 (Breast) | 2.63 | ~8-fold more active than its non-CF3 analogue (19.72 µM). | [8] |

| 5 | MCF-7 (Breast) | 3.09 | Exhibited potent anti-cancer activity. | [8] |

| 5t | HepG2 (Liver) | 1.8 | Targets the enzyme Peroxiredoxin 1 (PRDX1). | [9][10] |

Antimicrobial Activity

The trifluoromethylated azole scaffold is emerging as a source of broad-spectrum antimicrobial agents, capable of tackling both viral and bacterial pathogens, a critical need in an era of rising antimicrobial resistance.[12][13]

Spectrum of Activity:

-

Antibacterial: Derivatives have shown activity against both Gram-positive and Gram-negative bacteria. Notably, some compounds exhibit synergistic activity with conventional antibiotics; for example, compound 8a showed enhanced efficacy against E. coli and A. baumannii when combined with a subinhibitory concentration of colistin.[12]

-

Antiviral: Low micromolar activity has been reported against a range of viruses, including Zika virus (ZIKV) and Enterovirus D68 (EVD68).[12]

This dual-action capability makes these compounds particularly attractive for treating complex co-infections, such as secondary bacterial pneumonia following a viral respiratory infection.[12][13]

Quantitative Data Summary:

| Compound ID | Pathogen | Activity (EC50 / Inhibition %) | Reference |

| 6a | R. solanacearum | EC50 = 26.2 µg/mL | [14][15] |

| 6a | X. axonopodis pv. citri | EC50 = 10.11 µg/mL | [14][15] |

| 6q | X. oryzae pv. oryzae | 100% inhibition at 100 µg/mL | [14][15] |

| 8a & 8j | hRVA16, EVD68, ZIKV | Low micromolar activity | [12] |

Anti-inflammatory and Other Activities

The oxazole nucleus is a component of established anti-inflammatory drugs like Oxaprozin, a COX-2 inhibitor.[2] While direct studies on trifluoromethylated oxazoles as anti-inflammatory agents are still emerging, related trifluoromethyl-pyrazole derivatives are known to be potent and selective inhibitors of the COX-2 enzyme, which is implicated in inflammatory processes.[16] This suggests a strong rationale for exploring CF3-oxazoles in this therapeutic area.

Furthermore, the versatility of this scaffold is highlighted by reports of other biological activities, including antidiabetic and anti-obesity effects through the inhibition of enzymes like α-amylase.[17]

Synthesis and Experimental Protocols

The synthesis of trifluoromethylated oxazoles can be challenging, but several effective methods have been developed.[8] Strategies include cobalt-catalyzed cycloadditions and oxidative cyclization of enamines.[18][19]

Protocol 1: Synthesis of 2-(Trifluoromethyl)oxazoles via PIFA-Mediated Cyclization

This protocol describes a general method for synthesizing 4,5-disubstituted 2-(trifluoromethyl)oxazoles from β-monosubstituted enamines using phenyliodine bis(trifluoroacetate) (PIFA).[18] The reaction proceeds via an oxidative β-trifluoroacetoxylation followed by intramolecular cyclization.

Materials:

-

β-monosubstituted enamine (1.0 mmol)

-

Phenyliodine bis(trifluoroacetate) (PIFA) (1.2 mmol)

-

Dichloromethane (CH2Cl2), anhydrous (10 mL)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Anhydrous magnesium sulfate (MgSO4)

-

Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup

Procedure:

-

Dissolve the β-monosubstituted enamine (1.0 mmol) in anhydrous CH2Cl2 (10 mL) in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Add PIFA (1.2 mmol) to the stirred solution in one portion.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO3 solution (15 mL).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with CH2Cl2 (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO4.

-

Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the pure 2-(trifluoromethyl)oxazole.

-

Characterize the final product using NMR (¹H, ¹³C, ¹⁹F) and mass spectrometry.

Protocol 2: In Vitro Cytotoxicity Evaluation using the MTT Assay

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[8]

Materials:

-

Cancer cell line of interest (e.g., MCF-7)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Trifluoromethylated oxazole test compound, dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microtiter plate, incubator (37 °C, 5% CO2)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in growth medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with medium only (blank) and cells treated with vehicle (DMSO) as controls.

-

Incubation: Incubate the plate for 48-72 hours at 37 °C in a 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. Plot the viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Structure-Activity Relationship (SAR) and Future Perspectives

Analysis of the available data provides preliminary insights into the structure-activity relationships (SAR) governing the biological effects of these compounds.

-

CF3 Group is Critical: The presence of the trifluoromethyl group is consistently linked to a significant increase in biological activity compared to non-fluorinated analogues.[8]

-

Positional Isomerism Matters: The position of the CF3 group on the heterocyclic core can dramatically influence the type and potency of the biological activity. For instance, moving the CF3 group from one position to another in bithiazole derivatives led to a switch from antiviral to antibacterial properties.[12]

-

Substituents on Peripheral Rings: The nature and position of substituents on other aromatic rings attached to the oxazole core play a key role in modulating potency and selectivity. Halogen substitutions, for example, have been shown to influence activity.[14][15]

The diagram below summarizes the key SAR considerations for designing novel trifluoromethylated oxazole-based drug candidates.

Caption: Key structure-activity relationship (SAR) points for CF3-oxazoles.

Conclusion and Future Directions: Trifluoromethylated oxazoles represent a highly promising class of compounds with demonstrated potential in oncology and infectious diseases. The strategic incorporation of the CF3 group consistently enhances their therapeutic properties. Future research should focus on:

-

Expanding the Scope: Synthesizing and screening new libraries of derivatives to explore a wider range of therapeutic targets, including inflammatory and neurodegenerative diseases.

-

In Vivo Validation: Advancing the most promising in vitro lead compounds into preclinical animal models to evaluate their efficacy, safety, and pharmacokinetic profiles.

-

Mechanism Deconvolution: Utilizing chemoproteomics and other advanced techniques to fully elucidate the molecular targets and pathways modulated by these potent compounds.

-

Development of Green Synthesis: Creating more efficient, cost-effective, and environmentally friendly synthetic methodologies to facilitate broader access to these valuable scaffolds.

By continuing to explore this unique chemical space, the scientific community is well-positioned to unlock the full therapeutic potential of trifluoromethylated oxazoles for the benefit of patients worldwide.

References

- 1. d-nb.info [d-nb.info]

- 2. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijmpr.in [ijmpr.in]

- 4. N-Trifluoromethyl azoles: Recent additions to the medicinal chemist’s toolbox - American Chemical Society [acs.digitellinc.com]

- 5. N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. N–Trifluoromethyl amines and azoles: An underexplored functional group in the medicinal chemist′s toolbox - American Chemical Society [acs.digitellinc.com]

- 8. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of novel oxazol-5-one derivatives containing chiral trifluoromethyl and isoxazole moieties as potent antitumor agents and the mechanism investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 4-Trifluoromethyl bithiazoles as broad-spectrum antimicrobial agents for virus-related bacterial infections or co-infections - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 4-Trifluoromethyl bithiazoles as broad-spectrum antimicrobial agents for virus-related bacterial infections or co-infections - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. Trifluoromethylpyridine 1,3,4-Oxadiazole Derivatives: Emerging Scaffolds as Bacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. Trifluoromethylated Flavonoid-Based Isoxazoles as Antidiabetic and Anti-Obesity Agents: Synthesis, In Vitro α-Amylase Inhibitory Activity, Molecular Docking and Structure–Activity Relationship Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. pubs.acs.org [pubs.acs.org]

The 2-Aminooxazole Scaffold: A Privileged Core in Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The 2-aminooxazole nucleus has emerged from the shadow of its well-known bioisostere, the 2-aminothiazole, to establish itself as a privileged scaffold in contemporary medicinal chemistry. This guide provides a comprehensive technical overview of the 2-aminooxazole core, delving into its strategic importance, synthesis, and multifaceted roles in the development of novel therapeutics. We will explore its advantageous physicochemical properties and examine its application in diverse therapeutic areas, including the development of next-generation kinase inhibitors for oncology, potent antibacterial agents to combat drug-resistant pathogens, and innovative enzyme inhibitors for the treatment of neurodegenerative diseases. This document is intended to serve as a detailed resource for researchers, medicinal chemists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a thorough analysis of structure-activity relationships to guide future discovery efforts.

Introduction: The Rise of a Privileged Scaffold

In the landscape of heterocyclic chemistry, certain structural motifs consistently appear in biologically active molecules, earning them the designation of "privileged scaffolds." The 2-aminooxazole ring system is a prime example of such a scaffold, demonstrating remarkable versatility in its ability to interact with a wide array of biological targets. Historically, it has often been considered a bioisosteric replacement for the more extensively studied 2-aminothiazole core. This is a logical starting point for its evaluation, as the substitution of the sulfur atom in the thiazole ring with an oxygen atom can lead to significant and often beneficial alterations in a molecule's properties.

Bioisosterism and Physicochemical Advantages

The principle of isosterism, or more broadly bioisosterism, posits that the replacement of an atom or group of atoms with another that has similar physical or chemical properties can result in a molecule that retains or even exhibits enhanced biological activity.[1][2] The switch from a 2-aminothiazole to a 2-aminooxazole scaffold is a classic example of this strategy.[3][4]

Key advantages of this isosteric replacement include:

-

Improved Solubility: The presence of the more electronegative oxygen atom in the oxazole ring can lead to a decrease in the calculated logP (ClogP) and an increase in hydrophilicity and aqueous solubility.[1][2][5] This is a critical parameter in drug design, as poor solubility can hinder absorption and bioavailability.

-

Metabolic Stability: The sulfur atom in the 2-aminothiazole ring is susceptible to oxidation, which can lead to metabolic inactivation of the parent molecule.[1][4] The replacement of sulfur with oxygen eliminates this metabolic hotspot, potentially leading to a longer half-life and improved pharmacokinetic profile.

-

Reduced Potential for PAINS: 2-Aminothiazole-containing compounds have, in some instances, been identified as Pan-Assay Interference Compounds (PAINS), which can lead to false positives in high-throughput screening campaigns.[1][3] The 2-aminooxazole scaffold may offer a way to mitigate this liability while retaining the desired pharmacophoric features.

These advantageous properties have spurred a growing interest in the systematic exploration of the 2-aminooxazole scaffold, not merely as a thiazole isostere, but as a valuable and distinct building block for the design of new chemical entities.

Synthetic Strategies for N-Substituted 2-Aminooxazoles

A significant hurdle in the exploration of 2-aminooxazole derivatives has been the inapplicability of the classical Hantzsch synthesis, a widely used and versatile method for the preparation of 2-aminothiazoles.[1][3] The reaction of α-haloketones with ureas under standard Hantzsch conditions does not typically yield the desired 2-aminooxazoles.[1] This has necessitated the development of alternative and robust synthetic routes.

A highly effective and now widely adopted two-step methodology involves an initial condensation reaction followed by a palladium-catalyzed cross-coupling reaction.[3]

Experimental Protocol: Two-Step Synthesis of N,4-Disubstituted-2-aminooxazoles

This protocol provides a general method for the synthesis of N,4-disubstituted-2-aminooxazoles, based on the condensation of an α-bromoacetophenone with urea, followed by a Buchwald-Hartwig amination.[2]

Step 1: Synthesis of 4-Aryl-2-aminooxazole Intermediate

-

Reagents and Materials:

-

Substituted α-bromoacetophenone (1.0 equiv)

-

Urea (1.2 equiv)

-

Dimethylformamide (DMF)

-

Microwave synthesis vials

-

Magnetic stirrer

-

-

Procedure:

-

To a microwave synthesis vial, add the substituted α-bromoacetophenone (1.0 equiv) and urea (1.2 equiv).

-

Add DMF to dissolve the reagents.

-

Seal the vial and place it in a microwave reactor.

-

Irradiate the reaction mixture at 120 °C for 30 minutes.

-

After cooling, pour the reaction mixture into water.

-

Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield the 4-aryl-2-aminooxazole intermediate.

-

The product can be purified further by column chromatography on silica gel if necessary.

-

Step 2: Buchwald-Hartwig Cross-Coupling

-

Reagents and Materials:

-

4-Aryl-2-aminooxazole from Step 1 (1.0 equiv)

-

Substituted aryl bromide (1.2 equiv)

-

X-Phos Pd G2 (or other suitable palladium catalyst/ligand system) (0.1 equiv)

-

Sodium tert-butoxide (t-BuONa) (1.4 equiv)

-

Toluene

-

tert-Butanol (t-BuOH)

-

Microwave synthesis vials

-

Magnetic stirrer

-

-

Procedure:

-

To a microwave synthesis vial, add the 4-aryl-2-aminooxazole (1.0 equiv), substituted aryl bromide (1.2 equiv), palladium catalyst (e.g., X-Phos Pd G2, 0.1 equiv), and sodium tert-butoxide (1.4 equiv).

-

Add a mixture of toluene and t-BuOH as the solvent.

-

Seal the vial and place it in a microwave reactor.

-

Irradiate the reaction mixture at 130 °C for 15-30 minutes.

-

After cooling, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired N,4-diaryl-2-aminooxazole.

-

Biological Activities and Therapeutic Applications

The 2-aminooxazole scaffold has demonstrated a remarkable breadth of biological activities, leading to its investigation in a variety of therapeutic areas.

Antibacterial Agents: A New Weapon Against Tuberculosis

One of the most promising applications of the 2-aminooxazole scaffold is in the development of novel antitubercular agents.[1][2][3] As a bioisostere of the 2-aminothiazole core found in many potent antitubercular compounds, 2-aminooxazole derivatives have been shown to exhibit comparable, and in some cases, superior activity against Mycobacterium tuberculosis (Mtb).[1][2][3]

| Compound Type | R1 | R2 | Mtb H37Rv MIC (µM)[2] |

| 2-Aminothiazole | Phenyl | Isoxazole | 3.0 |

| 2-Aminooxazole | Phenyl | Isoxazole | 2.5 |

| 2-Aminothiazole | 4-Tolyl | H | >50 |

| 2-Aminooxazole | 4-Tolyl | H | >50 |

| 2-Aminothiazole | Phenyl | Phenyl | 10.2 |

| 2-Aminooxazole | Phenyl | Phenyl | 12.5 |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) against M. tuberculosis

The following is a generalized protocol for determining the MIC of a compound against M. tuberculosis H37Rv using a broth microdilution method.

-

Materials and Reagents:

-

M. tuberculosis H37Rv strain

-

Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

-

96-well microtiter plates

-

Test compounds dissolved in DMSO

-

Resazurin solution (for viability assessment)

-

-

Procedure:

-

Prepare a serial two-fold dilution of the test compounds in 7H9 broth in the 96-well plates. The final concentration of DMSO should be kept below 1% to avoid toxicity.

-

Prepare an inoculum of M. tuberculosis H37Rv and adjust the turbidity to a 0.5 McFarland standard.

-

Add the bacterial inoculum to each well containing the test compound. Include a drug-free growth control and a sterile control.

-

Seal the plates and incubate at 37 °C for 7-14 days.

-

After incubation, add the resazurin solution to each well and incubate for a further 24-48 hours.

-

The MIC is defined as the lowest concentration of the compound that prevents a color change of the resazurin from blue (no growth) to pink (growth).

-

Kinase Inhibitors in Oncology

The 2-aminothiazole scaffold is a cornerstone of many kinase inhibitors, most notably the FDA-approved drug Dasatinib, a potent inhibitor of BCR-ABL and Src family kinases used in the treatment of chronic myeloid leukemia (CML).[6][7] Given the bioisosteric relationship, 2-aminooxazole-based analogs of Dasatinib have been synthesized and evaluated. These compounds have demonstrated potent antiproliferative activity against CML cell lines, with some derivatives exhibiting nanomolar potency comparable to Dasatinib itself. This highlights the potential of the 2-aminooxazole core in the design of novel kinase inhibitors for cancer therapy.

BACE1 Inhibitors for Alzheimer's Disease

The 2-aminooxazoline scaffold, a close relative of the 2-aminooxazole, has been successfully employed in the development of potent inhibitors of β-site amyloid precursor protein cleaving enzyme 1 (BACE1). BACE1 is a key enzyme in the amyloidogenic pathway that leads to the production of amyloid-β peptides, which are central to the pathology of Alzheimer's disease. The discovery of 2-aminooxazoline 3-azaxanthenes as orally efficacious BACE1 inhibitors that significantly reduce amyloid-β levels in preclinical models underscores the potential of this scaffold in addressing neurodegenerative disorders.

Experimental Protocol: BACE1 Inhibition Assay (Fluorogenic)

This protocol outlines a general method for assessing BACE1 inhibitory activity using a fluorogenic substrate.

-

Materials and Reagents:

-

Recombinant human BACE1 enzyme

-

Fluorogenic BACE1 substrate (e.g., a peptide with a quenched fluorophore)

-

Assay buffer (e.g., sodium acetate buffer, pH 4.5)

-

96-well black microtiter plates

-

Test compounds dissolved in DMSO

-

Fluorescence plate reader

-

-

Procedure:

-

Add assay buffer, test compound at various concentrations, and the BACE1 substrate to the wells of the microtiter plate.

-

Initiate the reaction by adding the BACE1 enzyme to each well. Include controls for 100% enzyme activity (no inhibitor) and background fluorescence (no enzyme).

-

Incubate the plate at 37 °C for a specified time (e.g., 60 minutes), protected from light.

-

Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

-

Structure-Activity Relationships (SAR)

The biological activity of 2-aminooxazole derivatives is highly dependent on the nature and position of substituents on the heterocyclic core. While a comprehensive SAR is still evolving, several key trends have been identified.

-

N-2 Substitution: The amino group at the 2-position is a critical handle for introducing diversity. In the context of antitubercular agents, N-aryl substitution is well-tolerated and can be optimized to enhance potency.[2] For kinase inhibitors, this position is often occupied by a larger, more complex moiety that interacts with the hinge region of the kinase.

-

C-4 Substitution: The substituent at the 4-position of the oxazole ring plays a significant role in modulating activity. Aryl groups are common at this position and can be varied to influence potency and physicochemical properties.[2]

-

C-5 Substitution: While less explored than the N-2 and C-4 positions, substitution at the C-5 position can also impact biological activity and provides another vector for optimization.

Conclusion and Future Perspectives

The 2-aminooxazole scaffold has firmly established its position as a privileged structure in medicinal chemistry. Its favorable physicochemical properties, coupled with its synthetic accessibility and proven track record across multiple therapeutic areas, make it an attractive starting point for the design of novel drug candidates. The continued exploration of this versatile core, particularly in the areas of oncology and neurodegenerative diseases, is expected to yield new and improved therapeutics. As our understanding of the SAR of 2-aminooxazole derivatives deepens, so too will our ability to rationally design potent and selective modulators of a wide range of biological targets. The future of the 2-aminooxazole scaffold in drug discovery is bright, with many exciting discoveries yet to be made.

References

- 1. Src kinases as therapeutic targets for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Discovery of novel 5-(trifluoromethyl)oxazole derivatives

An In-Depth Technical Guide to the Discovery of Novel 5-(Trifluoromethyl)oxazole Derivatives

Authored by a Senior Application Scientist

Foreword: The Strategic Convergence of the Oxazole Nucleus and Trifluoromethyl Moiety

In the landscape of modern medicinal chemistry, the strategic design of novel molecular entities hinges on the synergistic combination of privileged scaffolds and functionally critical substituents. The 1,3-oxazole ring is a cornerstone heterocyclic system, integral to a multitude of biologically active natural products and synthetic drugs.[1][2] Its rigid, planar structure and capacity for hydrogen bonding make it an exceptional pharmacophore for engaging with biological targets.[1] Concurrently, the trifluoromethyl (CF₃) group has become an indispensable tool for molecular optimization.[3][4] The introduction of a CF₃ group can profoundly enhance a molecule's metabolic stability, modulate its lipophilicity and membrane permeability, and increase its binding affinity to target proteins through unique electrostatic interactions.[5][6]

This guide provides a comprehensive exploration of the discovery of novel 5-(trifluoromethyl)oxazole derivatives, a class of compounds that capitalizes on the beneficial attributes of both the oxazole core and the CF₃ substituent. We will delve into the causal logic behind synthetic strategies, dissect the methodologies for biological evaluation, and provide insights into the structure-activity relationships that guide the development of these promising therapeutic agents.

Part 1: Synthetic Strategies for the 5-(Trifluoromethyl)oxazole Core

The construction of the 5-(trifluoromethyl)oxazole ring is a non-trivial synthetic challenge that requires careful selection of precursors and reaction conditions. The high electronegativity of the CF₃ group influences the reactivity of adjacent atoms, necessitating tailored synthetic approaches.

Foundational Synthetic Pathways

Several robust methods have been established for the synthesis of the oxazole ring, which can be adapted for trifluoromethylated analogues. A prevalent strategy involves the cyclization of a key intermediate that contains the pre-formed C-CF₃ bond. This approach ensures the precise and irreversible installation of the critical trifluoromethyl group at the desired position.

Below is a generalized workflow illustrating a common synthetic paradigm.

Caption: Generalized workflow for the synthesis of 5-(trifluoromethyl)oxazoles.

Causality in Reagent Selection

The choice of reagents for the cyclodehydration step is critical. A common method is the Appel reaction (using triphenylphosphine and a halogen source like iodine or carbon tetrachloride), which activates the hydroxyl group of the N-acylated intermediate for intramolecular nucleophilic attack by the nitrogen atom. This is followed by an elimination/oxidation step to yield the aromatic oxazole ring. Alternative methods, such as those employing dehydrating agents like phosphorus oxychloride or sulfuric acid, can also be effective but may require harsher conditions that are incompatible with sensitive functional groups elsewhere in the molecule.

Detailed Experimental Protocol: Synthesis of a Representative Derivative

This protocol describes a self-validating system for synthesizing a generic 2-aryl-4-methyl-5-(trifluoromethyl)oxazole, a common scaffold in medicinal chemistry.

Objective: To synthesize 2-(4-chlorophenyl)-4-methyl-5-(trifluoromethyl)oxazole.

Materials:

-

1-(4-chlorophenyl)-2-(trifluoroacetamido)propan-1-one (Key Intermediate)

-

Triphenylphosphine (PPh₃)

-

Iodine (I₂)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes/Ethyl Acetate solvent system

Procedure:

-

Reaction Setup: To a solution of the key intermediate (1.0 eq) in anhydrous DCM (0.1 M) under a nitrogen atmosphere, add triphenylphosphine (1.5 eq) and triethylamine (3.0 eq). Stir the mixture at 0 °C for 10 minutes.

-

Cyclization Initiation: Add a solution of iodine (1.5 eq) in DCM dropwise over 15 minutes. The reaction mixture will turn dark brown. Causality: Iodine and PPh₃ form an active complex that facilitates the cyclodehydration to the oxazoline intermediate.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ to consume excess iodine. The color will fade to pale yellow.

-

Workup: Transfer the mixture to a separatory funnel. Wash sequentially with saturated aqueous NaHCO₃, water, and brine. Causality: The bicarbonate wash removes any acidic byproducts.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil by silica gel column chromatography using a hexanes/ethyl acetate gradient to yield the pure 2-(4-chlorophenyl)-4-methyl-5-(trifluoromethyl)oxazole.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and High-Resolution Mass Spectrometry (HRMS).

Part 2: Biological Evaluation and Mechanistic Insights

The incorporation of the 5-(trifluoromethyl)oxazole scaffold has led to the discovery of compounds with a wide array of biological activities. The specific activity is largely dictated by the nature of the substituents at the 2- and 4-positions of the oxazole ring.

Spectrum of Therapeutic Potential

Research has demonstrated the efficacy of these derivatives across several therapeutic areas, as summarized below.

| Therapeutic Area | Biological Target / Mechanism of Action | Representative Activity | Reference(s) |

| Oncology | Tubulin Polymerization Inhibition | GI₅₀ values in the nanomolar to low-micromolar range against leukemia cell lines.[7][8] | [7][8] |

| Oncology | Peroxiredoxin 1 (PRDX1) Inhibition | IC₅₀ of 1.8 µM against HepG2 liver cancer cells; induces ROS-dependent apoptosis.[9][10] | [9][10] |

| Infectious Disease | Fungal Histone Deacetylase (HDAC) Inhibition | Excellent control of plant rust disease (P. pachyrhizi) at 0.780 mg/L.[11] | [11] |

| Metabolic Disease | AMPK Pathway Activation | Potent hypoglycemic activity, increasing glucose consumption by 60% in HepG2 cells.[12] | [12] |

| Antiviral | Tobacco Mosaic Virus Coat Protein (TMV-CP) Interaction | Curative EC₅₀ value of 126.4 µg/mL against TMV.[13] | [13] |

Mechanism of Action: Case Study in Oncology

A significant number of 5-(trifluoromethyl)oxazole derivatives exhibit potent anticancer activity by targeting the microtubule network, a validated target for cancer chemotherapy.[7][8] These compounds interfere with tubulin dynamics, leading to cell cycle arrest and apoptosis.

Caption: Mechanism of action for tubulin-inhibiting oxazole derivatives.

Detailed Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol provides a self-validating system to assess the growth-inhibitory properties of novel derivatives against a cancer cell line.

Objective: To determine the GI₅₀ (concentration causing 50% growth inhibition) of a test compound against the HeLa human cervical cancer cell line.

Materials:

-

HeLa cells

-

DMEM medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

Test compound stock solution (e.g., 10 mM in DMSO)

-

96-well microtiter plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Multi-channel pipette

-

Microplate reader (570 nm)

Procedure:

-

Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37 °C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO only) and a blank (medium only).

-

Incubation: Incubate the plate for 48 hours at 37 °C, 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Causality: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the GI₅₀ value using non-linear regression analysis.

Part 3: Structure-Activity Relationship (SAR) and Molecular Optimization

The systematic modification of the 5-(trifluoromethyl)oxazole scaffold is key to optimizing potency and drug-like properties. SAR studies reveal which molecular features are critical for biological activity.

Key SAR Insights

For anticancer activity, particularly as tubulin inhibitors, several trends have been observed:

-

Substituent at the 2-position: Aromatic rings, often substituted with halogens (e.g., 4-chloro, 3-trifluoromethyl), are frequently associated with high potency.[8]

-

Substituent at the 4-position: Small alkyl groups like methyl or a cyclopropyl ring can enhance activity. The cyclopropyl group, in particular, can improve metabolic stability and bioavailability.[7][8]

-

The 5-CF₃ Group: This group is generally considered essential for the high activity observed in this chemical series, likely contributing to favorable binding interactions and metabolic resistance.[5]

Caption: A decision tree illustrating SAR for anticancer potency.

Conclusion and Future Perspectives

The discovery of novel 5-(trifluoromethyl)oxazole derivatives represents a fertile ground for the development of new therapeutics. The strategic placement of the trifluoromethyl group on the versatile oxazole scaffold has yielded compounds with potent and diverse biological activities, from anticancer to hypoglycemic agents. The synthetic routes are well-defined, and the biological mechanisms are increasingly understood.

Future efforts should focus on:

-

Exploring Novel Substitutions: Investigating a broader range of substituents at the 2- and 4-positions to uncover new SAR and target specificity.

-

Mechanism Deconvolution: For compounds with novel activities, elucidating the precise molecular targets and signaling pathways is crucial.

-